molecular formula C12H18BrNO2 B8605156 2-(4-Bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-(4-Bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No. B8605156
M. Wt: 288.18 g/mol
InChI Key: SRPOBUPCZPCBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a useful research compound. Its molecular formula is C12H18BrNO2 and its molecular weight is 288.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

IUPAC Name

2-(4-bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C12H18BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h9-10H,1-8H2

InChI Key

SRPOBUPCZPCBAU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of cyclohexane-1,2-dicarboximide (10 g; 65.3 mmol) in anhydrous dimethylformamide (50 ml), there was added 60% sodium hydride (2.6 g; 68.5 mmol) under nitrogen at room temperature, and the resultant mixture was stirred at the same temperature for 3 hours. Tetramethylene bromide (70.5 g; 0.327 mol) was added thereto, and the mixture was stirred for 3 hours. After completion of the reaction, the resultant mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water twice and with a saturated sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate, and the solvent and excessive tetramethylene bromide were removed by evaporation to give N-(4-bromobutyl)cyclohexane-1,2-dicarboximide. IR νmaxFilm (cm-1): 1770, 1700.
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Synthesis routes and methods II

Procedure details

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